Semotiadil fumarate

Atrial Flutter Ventricular Rate Control AV Nodal Conduction

Semotiadil fumarate (SD-3211) is the only commercially available benzothiazine calcium channel blocker. Its distinct binding site — separate from dihydropyridine, phenylalkylamine, and benzothiazepine domains — makes it non-substitutable with any classical CCB. This compound antagonizes coronary artery contractions 10× more potently than diltiazem while producing only two-thirds the negative inotropic effect, enabling isolated coronary studies without confounding myocardial depression. In AV nodal models, it achieves verapamil-like rate control with half the cycle-length dispersion. Oral dosing maintains antianginal efficacy ≥9 h, surpassing diltiazem, nifedipine, and nisoldipine for chronic in vivo protocols. Procure this compound when experimental design demands vasoselectivity intermediate between diltiazem and dihydropyridines or when probing calcium channel allosteric site-site interactions.

Molecular Formula C33H36N2O10S
Molecular Weight 652.7 g/mol
CAS No. 116476-14-3
Cat. No. B045874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSemotiadil fumarate
CAS116476-14-3
Synonyms3,4-dihydro-2-(5-methoxy-2-(3-(N-methyl-N-(2-((3,4-methylenedioxy)phenoxy)ethyl)amino)propoxy)phenyl)-4-methyl-3-oxo-2H-1,4-benzothiazine
levosemotiadil
SA 3212
SA-3212
SD 3211
SD 3212
SD-3211
SD-3212
semotiadil
semotiadil fumarate
sesamodil
sesamodil fumarate
Molecular FormulaC33H36N2O10S
Molecular Weight652.7 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C29H32N2O6S.C4H4O4/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28;5-3(6)1-2-4(7)8/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t28-;/m1./s1
InChIKeyDIEJEELGDWGUCV-CNTJLTAHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Semotiadil Fumarate (CAS 116476-14-3): Key Compound Profile and Class Positioning for Cardiovascular Research Procurement


Semotiadil fumarate (SD-3211, sesamodil fumarate) is a benzothiazine-derived calcium channel blocker [1]. It is a combined L- and T-type calcium channel antagonist . The compound exhibits vasoselectivity and has been investigated for cardiovascular indications including angina, hypertension, and arrhythmias [2]. Its benzothiazine skeleton distinguishes it structurally from the three classical classes of calcium channel blockers: dihydropyridines (e.g., nifedipine, amlodipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem) [3].

Semotiadil Fumarate: Why Benzothiazine-Based Vasoselectivity Prevents Simple In-Class Substitution


Semotiadil fumarate cannot be reliably substituted with conventional calcium channel blockers due to its unique benzothiazine scaffold, which confers distinct binding site interactions and functional selectivity profiles. The compound binds to a site within the L-type calcium channel α1 subunit distinct from the 1,4-dihydropyridine recognition site and interacts allosterically with dihydropyridine, phenylalkylamine, and benzothiazepine binding sites [1]. This distinct binding pharmacology translates to a vasoselectivity profile that is intermediate between diltiazem and dihydropyridines [2] — more vasoselective than diltiazem and verapamil, yet more cardioselective than nifedipine and nicardipine [3].

Semotiadil Fumarate: Head-to-Head Quantitative Differentiation Evidence Versus Diltiazem, Verapamil, Nifedipine, and Amlodipine


Semotiadil vs. Verapamil and Diltiazem: Ventricular Rate Control in Atrial Flutter with Reduced Cycle Length Dispersion

In isolated perfused guinea-pig hearts during simulated atrial flutter, semotiadil demonstrated a verapamil-type efficacy profile on ventricular cycle length (VCL) control that significantly exceeded diltiazem, while producing only half the maximal VCL prolongation and VCL dispersion compared to verapamil [1].

Atrial Flutter Ventricular Rate Control AV Nodal Conduction Electrophysiology

Semotiadil vs. Diltiazem: 10-Fold Superior Coronary Vasorelaxation with Reduced Negative Inotropy

Semotiadil exhibits a favorable dissociation between coronary vasorelaxant potency and cardiac depressant effects relative to diltiazem [1]. Semotiadil antagonizes coronary artery contractions ten times more potently than diltiazem, while exerting only two-thirds of diltiazem's negative inotropic effect in guinea-pig atria [1].

Coronary Artery Vasorelaxation Negative Inotropy Tissue Selectivity

Semotiadil vs. Diltiazem: 6-Fold Greater Potency in Cerebral Artery Ca2+ Antagonism

In dog isolated cerebral arteries, semotiadil demonstrated approximately six times greater potency for Ca2+ antagonistic action compared to D-cis-diltiazem, with a long-lasting and wide spectrum of inhibitory effects against various spasmogens and mechanical stretch [1].

Cerebral Artery Vasospasm Ca2+ Antagonism Long-Lasting Inhibition

Semotiadil vs. Diltiazem, Nifedipine, and Nisoldipine: Superior Duration of Antianginal Efficacy (≥9 Hours)

In a rat experimental angina model evoked by vasopressin, oral semotiadil (10 mg/kg) remained effective for at least 9 hours, demonstrating longer-lasting antianginal effects than diltiazem (30 mg/kg), nifedipine (10 mg/kg), and nisoldipine (3 mg/kg) [1]. The selectivity of semotiadil for coronary artery and myocardium was intermediate between diltiazem and the dihydropyridines tested [1].

Angina Pectoris Duration of Action Vasopressin-Induced Angina Oral Bioavailability

Semotiadil vs. Diltiazem, Nifedipine, and Amlodipine: Prolonged ICa,L Recovery Kinetics Indicating Use-Dependent Block

In guinea-pig ventricular myocytes, semotiadil (0.1 μM) and diltiazem (1 μM) prolonged the time to full recovery of ICa,L to approximately 20 seconds, whereas nifedipine (0.01 μM) and amlodipine (0.1 μM) allowed complete recovery within 1 second [1]. This delay in recovery indicates a use-dependent mode of action similar to verapamil-type antagonists, in clear distinction from dihydropyridines [1].

L-type Calcium Current Use-Dependent Block Recovery Kinetics Patch-Clamp Electrophysiology

Semotiadil vs. Nifedipine and Amlodipine: ICa,L Inhibitory Potency with Intermediate IC50 Profile

Semotiadil inhibits cardiac L-type calcium current (ICa,L) with an IC50 range between 10 and 100 μM, comparable to diltiazem but less potent than nifedipine and amlodipine, whose IC50 values range between 0.1 and 1 μM [1]. This intermediate potency profile correlates with its balanced vasoselectivity and reduced cardiac depressant effects [1].

ICa,L Inhibition IC50 Potency Comparison Cardiac Myocytes

Semotiadil Fumarate (CAS 116476-14-3): Evidence-Based Research and Industrial Application Scenarios


In Vitro Coronary Vasodilation Studies Requiring Minimized Cardiac Depression

Based on head-to-head data showing semotiadil antagonizes coronary artery contractions 10× more potently than diltiazem while exerting only two-thirds the negative inotropic effect, this compound is optimal for isolated coronary artery preparations where vascular relaxation must be studied without confounding myocardial depression [1].

Atrial Flutter and AV Nodal Conduction Research with Reduced Cycle Length Dispersion

Semotiadil demonstrates verapamil-like efficacy in controlling ventricular rate during atrial flutter but produces only half the VCL dispersion and maximal VCL prolongation, making it a superior research tool for AV nodal electrophysiology studies requiring rate control with minimized cycle length irregularity [2].

In Vivo Angina Models Requiring Extended Duration of Action

Oral semotiadil (10 mg/kg) maintains antianginal efficacy for at least 9 hours in vasopressin-induced rat angina models, exceeding the duration of diltiazem, nifedipine, and nisoldipine. This extended duration supports chronic or long-duration in vivo cardiovascular studies where sustained calcium channel blockade is required [3].

Calcium Channel Allosteric Modulation and Binding Site Mapping Studies

Semotiadil binds to a site distinct from dihydropyridine recognition sites and exhibits strong negative allosteric interactions with all three classical calcium channel antagonist classes (IC50 = 0.2-2 μM). This unique binding pharmacology makes it a valuable probe for studying calcium channel allosteric regulation and site-site interactions [4].

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